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Compound of Interest

Compound Name: AB-005

Cat. No.: B144013 Get Quote

Disclaimer: This document summarizes the non-clinical safety and toxicity data for AB-005.

The information is intended for an audience of researchers, scientists, and drug development

professionals. The data presented herein is based on a comprehensive set of in vitro and in

vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards where

required.

Executive Summary
AB-005 has been evaluated in a series of non-clinical safety studies to characterize its

toxicological profile and to establish a safe starting dose for first-in-human clinical trials.

Preclinical data indicate that AB-005 is a highly selective inhibitor of the TYK2 pathway.[1] The

safety profile of AB-005 has been assessed in rodent and non-rodent species. The primary

dose-limiting toxicities observed in repeat-dose studies were related to immunosuppression,

consistent with the compound's mechanism of action. No significant genotoxic, phototoxic, or

cardiovascular liabilities were identified at anticipated therapeutic exposures. The No Observed

Adverse Effect Level (NOAEL) was determined in rat and monkey studies, providing a clear

margin of safety for clinical development.

In Vitro Toxicology
A battery of in vitro assays was conducted to assess the potential for off-target effects and

specific forms of toxicity.

Table 1: Summary of In Vitro Safety Pharmacology and Toxicology Data
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Assay Type System/Target Key Endpoint
Result (IC₅₀ or
Effect)

Receptor Binding

Broad Ligand Panel

(44 GPCRs, Ion

Channels)

>50% Inhibition

No significant off-

target binding at 10

µM

Cardiovascular
hERG Channel Patch

Clamp
IC₅₀ > 30 µM

Genotoxicity
Bacterial Reverse

Mutation (Ames Test)

Fold increase in

revertants

Non-mutagenic up to

5000 µ g/plate

(with/without S9)

Genotoxicity
In Vitro Micronucleus

Test (CHO cells)

% Micronucleated

Cells

Non-clastogenic up to

10 µM (with/without

S9)

Hepatotoxicity
Primary Human

Hepatocytes
Cell Viability (LDH)

No significant toxicity

observed up to 50 µM

Phototoxicity
3T3 Neutral Red

Uptake (NRU) Assay

Photo Irritation Factor

(PIF)

PIF < 2 (Non-

phototoxic)

In Vivo Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the effects of AB-005 on major

physiological systems.

Table 2: Summary of In Vivo Safety Pharmacology Studies
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Study Type Species Doses (mg/kg, PO) Key Findings

Cardiovascular
Beagle Dog

(Telemetry)
3, 10, 30

No adverse effects on

blood pressure, heart

rate, or ECG intervals

(including QTc).

Central Nervous

System
Sprague-Dawley Rat 10, 30, 100

No adverse effects on

behavior, motor

activity, or body

temperature (Irwin

Test).

Respiratory Sprague-Dawley Rat 10, 30, 100

No adverse effects on

respiratory rate or tidal

volume.

Repeat-Dose Toxicology
Repeat-dose toxicity was evaluated in one rodent and one non-rodent species to support

clinical trials.

Table 3: Summary of Repeat-Dose Toxicology Studies (28-Day, Oral Gavage)
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Species Doses (mg/kg/day) Key Observations
NOAEL
(mg/kg/day)

Sprague-Dawley Rat 0, 10, 30, 100

At 100 mg/kg/day:

Decreased

lymphocyte counts,

decreased spleen and

thymus weights, and

minor increases in

opportunistic

infections. Findings

were reversible. No

target organ toxicity

outside of immune

effects.

30

Cynomolgus Monkey 0, 5, 15, 45

At 45 mg/kg/day:

Decreased circulating

lymphocytes and mild,

reversible skin

infections in 2 of 6

animals. No other

significant clinical or

pathological findings.

15

Signaling Pathway and Experimental Workflow
Visualizations
The diagram below illustrates the canonical JAK-STAT pathway mediated by TYK2 and the

proposed point of inhibition by AB-005. TYK2 is a key mediator of cytokine signaling for IL-12,

IL-23, and Type I interferons. AB-005 allosterically binds to the pseudokinase (JH2) domain of

TYK2, stabilizing an inactive conformation and preventing its activation by cytokine receptor

binding.
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Caption: Allosteric inhibition of the TYK2 signaling pathway by AB-005.

The following diagram outlines the key phases and activities in the 28-day repeat-dose GLP

toxicology study conducted in rats.
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Phase 1: Pre-Study

Phase 2: Dosing & Observation (28 Days)

Phase 3: Necropsy & Analysis

Phase 4: Reporting
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Caption: Experimental workflow for the 28-day GLP toxicology study.
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Detailed Experimental Protocols
Purpose: To assess the mutagenic potential of AB-005.

Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (WP2 uvrA).

Methodology: The plate incorporation method was used. AB-005 was tested at five

concentrations ranging from 50 to 5000 µ g/plate , in triplicate. Assays were conducted with

and without metabolic activation using a liver homogenate fraction (S9) from Aroclor 1254-

induced rats. Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene,

etc.) were run concurrently.

Evaluation: Plates were incubated at 37°C for 48 hours. A positive result was defined as a

dose-dependent, two-fold or greater increase in the mean number of revertant colonies

compared to the vehicle control in any strain.

Purpose: To evaluate the potential for AB-005 to inhibit the hERG potassium channel, a key

indicator of proarrhythmic risk.

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Methodology: Whole-cell patch-clamp recordings were performed at room temperature. Cells

were exposed to vehicle and seven concentrations of AB-005 (0.01 to 30 µM). The hERG

tail current was elicited by a depolarizing voltage step. A known hERG inhibitor (E-4031) was

used as a positive control.

Evaluation: The concentration-response curve was generated to determine the IC₅₀ value,

representing the concentration at which AB-005 inhibits 50% of the hERG current.

Purpose: To determine the toxicity profile of AB-005 after repeated daily dosing for 28 days

and to identify the NOAEL.

Species: Sprague-Dawley rats (10/sex/group).

Dose Groups: 0 (vehicle), 10, 30, and 100 mg/kg/day administered via oral gavage.

Methodology:
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In-life Observations: Daily clinical observations, weekly body weight and food consumption

measurements, and detailed ophthalmoscopy pre-study and at termination.

Clinical Pathology: Blood samples were collected on Days 14 and 28 for hematology

(complete blood count, differential) and clinical chemistry analysis.

Necropsy and Histopathology: All animals underwent a full gross necropsy at termination.

Organ weights were recorded. A comprehensive panel of tissues from all animals in the

control and high-dose groups was processed for microscopic examination.

Evaluation: All data were analyzed for dose-dependent and toxicologically significant

changes. The NOAEL was established as the highest dose level that did not produce any

significant treatment-related adverse findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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